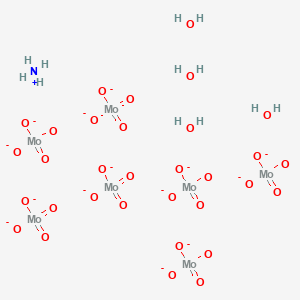
Ammonium Molybdate(vi) Tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium molybdate(VI) tetrahydrate, also known as ammonium heptamolybdate tetrahydrate, is an inorganic compound with the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O. It is a colorless solid that is commonly used in various chemical and industrial applications. This compound is known for its role as a source of molybdenum, an essential element in various biological and chemical processes .
Preparation Methods
Ammonium molybdate(VI) tetrahydrate is typically prepared by dissolving molybdenum trioxide (MoO₃) in an excess of aqueous ammonia (NH₃) and allowing the solution to evaporate at room temperature. As the solution evaporates, the excess ammonia escapes, resulting in the formation of six-sided transparent prisms of the tetrahydrate . Industrial production methods involve similar processes but on a larger scale, ensuring the purity and consistency required for various applications .
Chemical Reactions Analysis
Ammonium molybdate(VI) tetrahydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form molybdenum trioxide (MoO₃).
Reduction: It can be reduced to form elemental molybdenum (Mo) using metallic reducers.
Substitution: It reacts with acids to form molybdic acid and an ammonium salt.
Common reagents and conditions used in these reactions include acids like hydrochloric acid (HCl) and reducing agents like hydrogen gas (H₂). Major products formed from these reactions include molybdic acid (H₂MoO₄) and elemental molybdenum .
Scientific Research Applications
Ammonium molybdate(VI) tetrahydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ammonium molybdate(VI) tetrahydrate involves its role as a source of molybdenum. Molybdenum is an essential element that is present in enzymes such as xanthine oxidase, sulfite oxidase, and aldehyde oxidase. These enzymes are involved in various metabolic pathways, including the oxidation of purines and the detoxification of sulfites .
Comparison with Similar Compounds
Ammonium molybdate(VI) tetrahydrate can be compared with other similar compounds, such as:
Ammonium orthomolybdate ((NH₄)₂MoO₄): This compound has a different molybdenum oxidation state and structure.
Ammonium dimolybdate ((NH₄)₂Mo₂O₇): This compound contains two molybdenum atoms per molecule.
Potassium paramolybdate (K₆Mo₇O₂₄): This compound contains potassium instead of ammonium as the cation.
The uniqueness of this compound lies in its specific structure and hydration state, which make it suitable for various specialized applications in research and industry .
Properties
Molecular Formula |
H12Mo7NO32-13 |
|---|---|
Molecular Weight |
1209.7 g/mol |
IUPAC Name |
azanium;dioxido(dioxo)molybdenum;tetrahydrate |
InChI |
InChI=1S/7Mo.H3N.4H2O.28O/h;;;;;;;1H3;4*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;14*-1/p+1 |
InChI Key |
JZDMVPYAOHPYHV-UHFFFAOYSA-O |
Canonical SMILES |
[NH4+].O.O.O.O.[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















